molecular formula C13H18O2S B014622 Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate CAS No. 869853-73-6

Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Cat. No.: B014622
CAS No.: 869853-73-6
M. Wt: 238.35 g/mol
InChI Key: GARCOZSVVMBQFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is an organic compound with the molecular formula C13H18O2S. It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a carboxylate group. This compound is notable for its unique structural features, including a sulfanylphenyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: 2,2-dimethyl-3-(4-sulfanylphenyl)propanol.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is used in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,2-dimethyl-3-(4-methylphenyl)propanoate
  • Ethyl 2,2-dimethyl-3-(4-chlorophenyl)propanoate
  • Ethyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate

Uniqueness

Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2S/c1-4-15-12(14)13(2,3)9-10-5-7-11(16)8-6-10/h5-8,16H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARCOZSVVMBQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50399456
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869853-73-6
Record name Ethyl 2,2-dimethyl-3-(4-sulfanylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50399456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate
Reactant of Route 6
Ethyl 2,2-dimethyl-3-(4-mercaptophenyl)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.